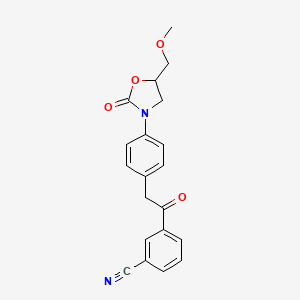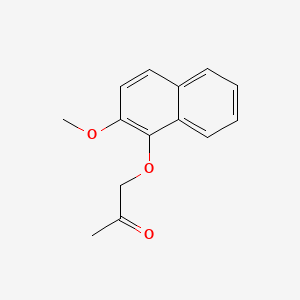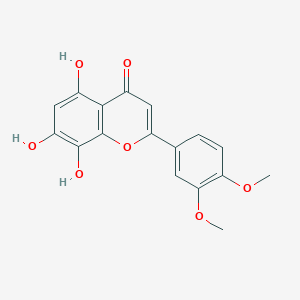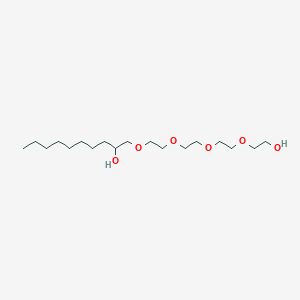![molecular formula C20H20N4O B14450943 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline CAS No. 76226-69-2](/img/structure/B14450943.png)
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a quinoline moiety, which are linked through a hydrazinyl bridge.
Vorbereitungsmethoden
The synthesis of 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline typically involves the condensation of a quinoline derivative with a morpholine-substituted hydrazine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines .
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of various biologically active molecules.
Reduction: Reduction of the compound can yield hydrazine derivatives, which can be further functionalized for specific applications.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups to modify the compound’s properties and enhance its biological activity
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. .
Biology: Quinoline derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In materials science, the compound can be used to develop novel materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling events .
The exact molecular targets and pathways involved depend on the specific application and the biological context. For example, in cancer research, the compound may inhibit kinases involved in cell proliferation, while in antimicrobial research, it may disrupt bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer properties.
Camptothecin: A natural product with potent anticancer activity, used as a lead compound for developing chemotherapeutic agents.
Mepacrine: An antimalarial and anti-inflammatory agent with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine and phenyl groups contribute to its versatility and potential for diverse applications .
Eigenschaften
CAS-Nummer |
76226-69-2 |
|---|---|
Molekularformel |
C20H20N4O |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[[morpholin-4-yl(phenyl)methylidene]amino]quinolin-2-amine |
InChI |
InChI=1S/C20H20N4O/c1-2-7-17(8-3-1)20(24-12-14-25-15-13-24)23-22-19-11-10-16-6-4-5-9-18(16)21-19/h1-11H,12-15H2,(H,21,22) |
InChI-Schlüssel |
CBHRNIPMXCMMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=NNC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



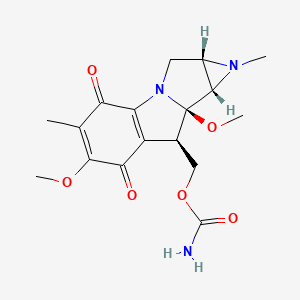
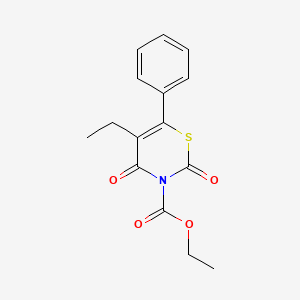
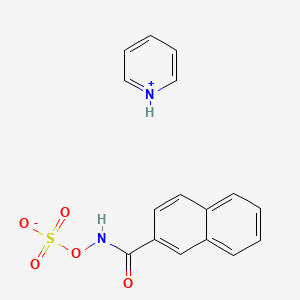

![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)
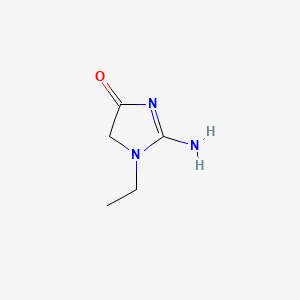
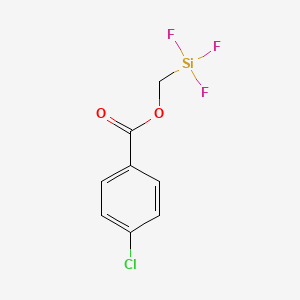
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)

